

Validating the Role of C8-Ceramide in Specific Disease Models: A Comparative Guide

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Compound of Interest

Compound Name: C8-Ceramide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **C8-Ceramide**'s performance in various disease models, supported by experimental data. We delve into its role in cancer, neurodegenerative diseases, and metabolic disorders, offering a comparative analysis with alternative molecules and treatments. This document summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows.

C8-Ceramide in Cancer Models: A Potent Pro-Apoptotic Agent

N-octanoyl-sphingosine (**C8-Ceramide**) has emerged as a significant bioactive sphingolipid with potent anti-cancer properties. As a cell-permeable, short-chain ceramide, it effectively induces apoptosis and inhibits proliferation in various cancer cell lines. Its efficacy, particularly when delivered via liposomal formulations, positions it as a promising candidate for cancer therapy.

Comparative Efficacy in Cancer Cell Lines

Exogenous **C8-Ceramide** has demonstrated significant cytotoxic effects across different cancer types. In non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), its pro-apoptotic activity is well-documented.

Cell Line	Cancer Type	Treatment	IC50 (24h)	Key Outcomes	Reference
H1299	Non-Small-Cell Lung Cancer	C8-Ceramide	22.9 μ M	Increased apoptosis, G1 cell cycle arrest, ROS production, SOD1/SOD2 switch.[1]	[1]
HepG2	Hepatocellular Carcinoma	Liposomal C8-Ceramide	\sim 5 μ M	Potent inhibition of proliferation, induction of caspase-dependent apoptosis.[2]	[2]
HepG2	Hepatocellular Carcinoma	Free C8-Ceramide	>5 μ M	Minimal effect on proliferation at 5 μ M.[2]	
MCF-7-HER2	Tamoxifen-Resistant Breast Cancer	C8-Ceramide	Not specified	Significantly higher cell death compared to parental MCF-7 cells.	
MCF-7-TAM1	Tamoxifen-Resistant Breast Cancer	C8-Ceramide	Not specified	Significantly higher cell death compared to parental MCF-7 cells.	

In Vivo Efficacy: Xenograft Models

Liposomal delivery of **C8-Ceramide** has shown remarkable efficacy in preclinical animal models, significantly inhibiting tumor growth and improving survival.

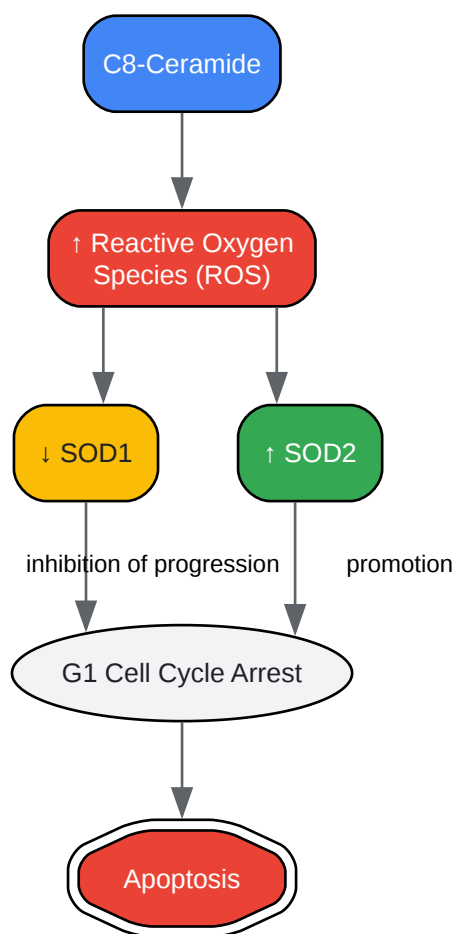
Animal Model	Cancer Type	Treatment	Dosage	Key Outcomes	Reference
SCID Mice	Hepatocellular Carcinoma (HepG2 Xenograft)	Liposomal C8-Ceramide	5 mg/kg and 15 mg/kg (i.v., every 2 days for 30 days)	Significant inhibition of tumor growth, improved mice survival.	
SCID Mice	Hepatocellular Carcinoma (HepG2 Xenograft)	Saline/Liposomal Vehicle Control	N/A	Uninhibited tumor growth.	

Signaling Pathways of C8-Ceramide in Cancer

C8-Ceramide's anti-cancer effects are mediated through the modulation of several key signaling pathways.

1. ROS-Mediated Apoptosis in Non-Small-Cell Lung Cancer (H1299 cells)

C8-Ceramide treatment leads to an overproduction of reactive oxygen species (ROS). This oxidative stress induces a switch in the expression of superoxide dismutases, with a decrease in SOD1 and an increase in SOD2. This imbalance contributes to G1 cell cycle arrest and ultimately triggers apoptosis.

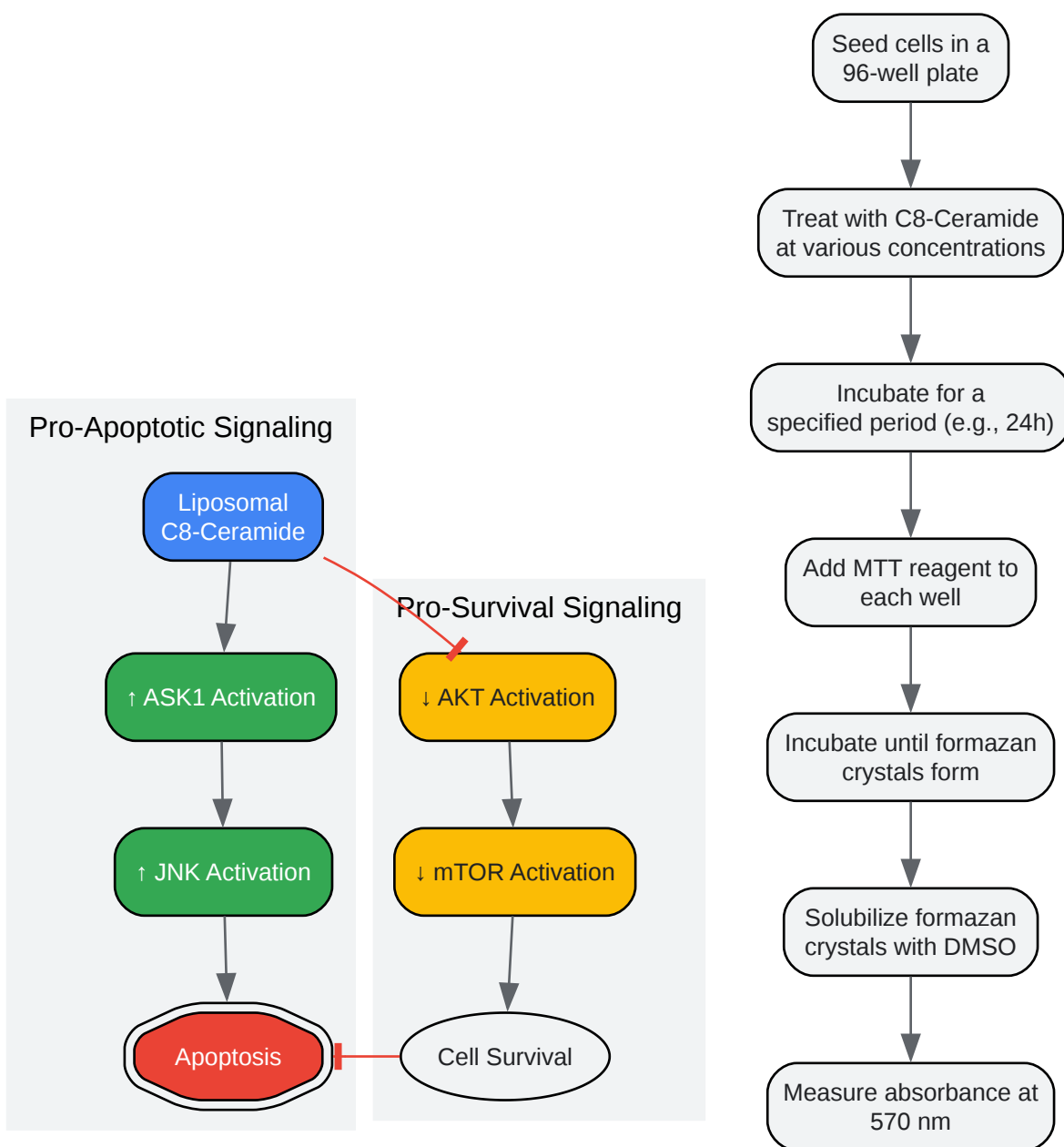


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C8-Ceramide induced ROS-mediated apoptosis in NSCLC.

2. ASK1-JNK Activation and AKT-mTOR Inhibition in Hepatocellular Carcinoma (HepG2 cells)

In HCC cells, liposomal **C8-Ceramide** activates the pro-apoptotic ASK1-JNK signaling pathway. Concurrently, it inhibits the pro-survival AKT-mTOR pathway, further contributing to caspase-dependent apoptosis.



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References

- 1. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Liposomal C8 Ceramide as a Potent anti-Hepatocellular Carcinoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
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